REACTION_CXSMILES
|
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].C(O)(=O)C[CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13].[C:17]1(C)C=CC(S(O)(=O)=O)=C[CH:18]=1.CC([O-])=O.[Na+]>>[C:12]([O:14][CH:17]=[CH2:18])(=[O:13])[CH2:11][CH2:10][CH2:9][CH2:2][C:1]([O:4][CH:5]=[CH2:6])=[O:3] |f:3.4|
|
Name
|
|
Quantity
|
320 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
[pyridine]2Pd(OAc)2
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 3-necked 1000 ml round bottom flask equipped with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed by a roto-vac
|
Type
|
ADDITION
|
Details
|
The non-volatiles were diluted with 200 ml hexane
|
Type
|
EXTRACTION
|
Details
|
extracted with 2×100 ml 2% NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted with 100 ml
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The hexane was removed with a roto-vac
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(CCCCC(=O)OC=C)(=O)OC=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |